![molecular formula C15H18N2O2S B046277 N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide CAS No. 19766-55-3](/img/structure/B46277.png)
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that has been widely used in veterinary medicine for the treatment of bacterial infections in livestock. Sulfaquinoxaline belongs to the class of sulfonamides, which are synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid.
Mecanismo De Acción
Sulfaquinoxaline works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria, and the inhibition of its synthesis leads to the death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
Sulfaquinoxaline has been shown to have a low toxicity profile in animals, with no significant adverse effects observed at therapeutic doses. However, prolonged use of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline can lead to the development of resistance in bacteria, which can limit its effectiveness as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfaquinoxaline is a widely used antimicrobial agent in veterinary medicine, and its effectiveness has been well established. However, its use in laboratory experiments can be limited by the development of resistance in bacteria, which can affect the reliability of the results.
Direcciones Futuras
Future research on N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline could focus on developing new derivatives with improved antimicrobial activity and reduced toxicity. Additionally, studies could be conducted to investigate the potential use of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline in combination with other antimicrobial agents to overcome the problem of resistance in bacteria. Finally, further research could be conducted to explore the potential use of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline in the treatment of other infectious diseases.
Métodos De Síntesis
Sulfaquinoxaline can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 4-dimethylaminophenylamine in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Sulfaquinoxaline has been extensively studied for its antimicrobial activity against a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. It has also been shown to be effective against protozoan parasites such as Eimeria spp., which cause coccidiosis in livestock.
Propiedades
Número CAS |
19766-55-3 |
|---|---|
Nombre del producto |
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide |
Fórmula molecular |
C15H18N2O2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12-4-10-15(11-5-12)20(18,19)16-13-6-8-14(9-7-13)17(2)3/h4-11,16H,1-3H3 |
Clave InChI |
ZBAWXYZNUKKOKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C |
Sinónimos |
N-(4-Dimethylaminophenyl)-4-methylbenzenesulfonamide; N-(4-(Dimethylamino)phenyl)-4-methylbenzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



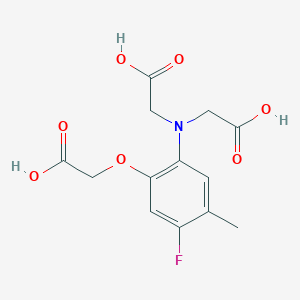
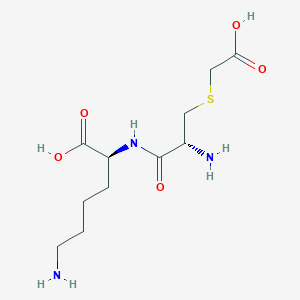
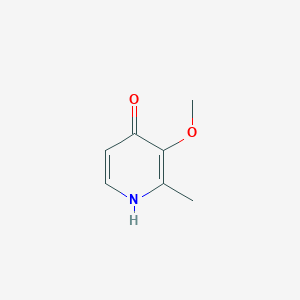
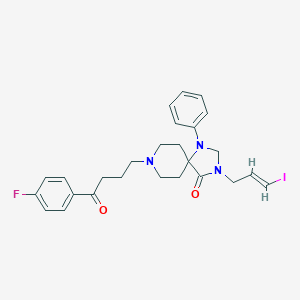
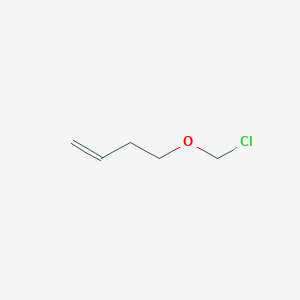
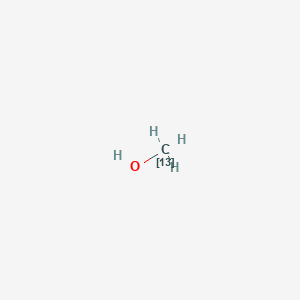
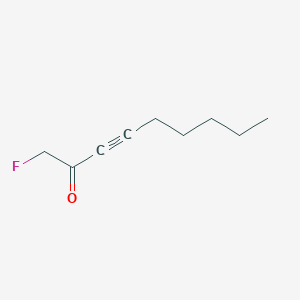

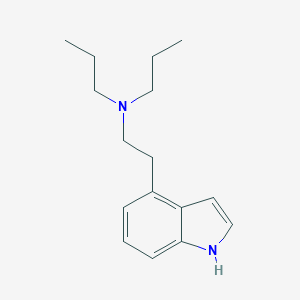
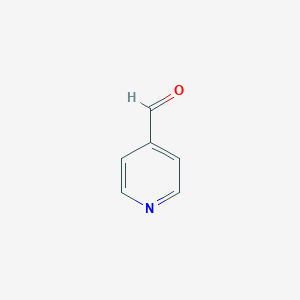
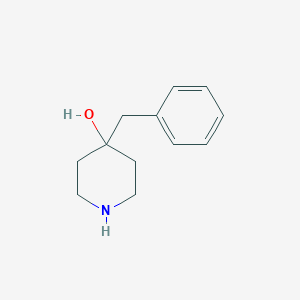

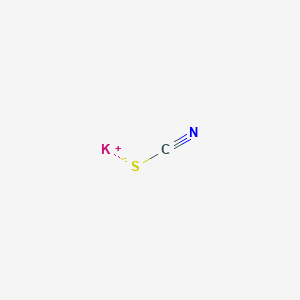
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)